C24H43NO3S

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt

CAS No.: 14356-38-8

Cat. No.: VC18407966

Molecular Formula: C18H30O3S.C6H13N

C24H43NO3S

Molecular Weight: 425.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14356-38-8 |

|---|---|

| Molecular Formula | C18H30O3S.C6H13N C24H43NO3S |

| Molecular Weight | 425.7 g/mol |

| IUPAC Name | cyclohexanamine;4-dodecylbenzenesulfonic acid |

| Standard InChI | InChI=1S/C18H30O3S.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;7-6-4-2-1-3-5-6/h13-16H,2-12H2,1H3,(H,19,20,21);6H,1-5,7H2 |

| Standard InChI Key | BTDWVYHTRVOBJM-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

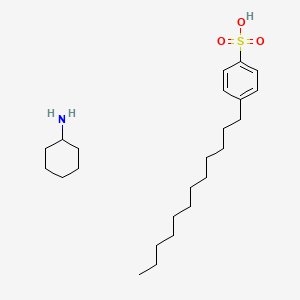

p-Dodecylbenzenesulfonic acid, cyclohexylamine salt has the molecular formula C<sub>24</sub>H<sub>43</sub>NO<sub>3</sub>S and a molecular weight of 425.7 g/mol. The IUPAC name, cyclohexanamine;4-dodecylbenzenesulfonic acid, reflects its two-component structure:

-

p-Dodecylbenzenesulfonic acid: A sulfonated aromatic hydrocarbon with a 12-carbon alkyl chain at the para position.

-

Cyclohexylamine: A six-membered cycloalkane amine serving as the counterion.

The structural configuration is defined by the SMILES notation:

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)N.

| Property | Value | Source |

|---|---|---|

| CAS No. | 14356-38-8 | |

| Molecular Formula | C<sub>24</sub>H<sub>43</sub>NO<sub>3</sub>S | |

| Molecular Weight | 425.7 g/mol | |

| Standard InChIKey | BTDWVYHTRVOBJM-UHFFFAOYSA-N |

Physicochemical Properties

The compound exists as a solid under standard conditions, with solubility dependent on pH and solvent polarity. Key properties include:

-

Solubility: Dispersible in water and partially soluble in alcohols.

-

Stability: Resistant to hydrolysis in acidic and basic media due to the robust sulfonate group .

-

Surfactant Behavior: Low critical micelle concentration (CMC) enhances its efficacy in reducing surface tension .

Synthesis and Industrial Production

Reaction Mechanism

Synthesis occurs in two stages:

-

Sulfonation of Dodecylbenzene:

Dodecylbenzene reacts with sulfur trioxide (SO<sub>3</sub>) or oleum to form p-dodecylbenzenesulfonic acid: -

Neutralization with Cyclohexylamine:

The sulfonic acid is neutralized with cyclohexylamine in a 1:1 molar ratio:The reaction is exothermic and typically conducted under controlled temperatures (40–60°C) to prevent degradation.

Purification and Yield Optimization

Post-synthesis, the product is purified via crystallization or solvent extraction. Industrial batches achieve yields exceeding 85%, with impurities such as unreacted dodecylbenzene limited to <1%.

Environmental Impact and Degradation Pathways

Biodegradability

The parent sulfonic acid undergoes 80% mineralization in 28-day OECD 301B tests, though cyclohexylamine slows degradation in anaerobic conditions .

Aquatic Toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume